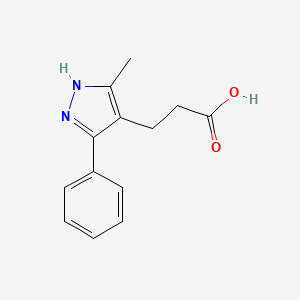
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization . One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is then further reacted with propanoic acid derivatives under acidic or basic conditions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: This compound has additional functional groups that may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Activité Biologique
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid, with the CAS number 1379001-31-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.
The molecular formula of this compound is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. The compound's structure features a pyrazole ring, which is often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 1379001-31-6 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In studies involving various derivatives, it was found that certain pyrazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antibacterial activity of similar pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity. Research has identified that similar pyrazole derivatives can inhibit the growth of various fungal strains.
Findings:
In vitro tests revealed that certain pyrazole derivatives exhibited MIC values against Candida albicans ranging from 0.0048 to 0.039 mg/mL . This suggests potential therapeutic applications in treating fungal infections.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 - 0.039 |
Anticancer Potential
The role of pyrazole derivatives in cancer therapy has also been investigated due to their ability to modulate immune responses and inhibit tumor growth.
Research Insights:
Studies have shown that compounds targeting the PD-1/PD-L1 pathway can enhance T-cell responses against tumors. Although specific data on this compound is limited, its structural similarity to known inhibitors suggests potential efficacy in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in substituents on the pyrazole ring and propanoic acid chain can significantly influence their pharmacological profiles.
Key Observations:
- Substituents on the phenyl ring can enhance or diminish antibacterial and antifungal activities.
- The presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(7-8-12(16)17)13(15-14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
REEMTUULTSCURJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C2=CC=CC=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















